molecular formula C23H17ClN4O2 B2710548 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358922-04-9

5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2710548
CAS No.: 1358922-04-9
M. Wt: 416.87
InChI Key: BFOSFQGNMVCTQR-UHFFFAOYSA-N
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Description

The compound “5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one” is a heterocyclic compound . Heterocyclic compounds are of interest in medicinal chemistry due to their confirmed biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures including a pyrazolo[1,5-a]pyrazin-4(5H)-one core . It also contains a 3-chlorophenyl group and a 5-methyloxazol-4-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available data .

Scientific Research Applications

Chemical Synthesis and Derivatives

5-((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, a complex organic compound, is involved in various chemical synthesis processes. For instance, Tsizorik et al. (2018) explored the synthesis of 4-hydrazinylpyrazolo[1,5-а]pyrazines, which are related compounds, by combining them with other reactive compounds. These reactions led to the formation of derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings (Tsizorik et al., 2018).

Antimicrobial Activity

The antimicrobial potential of derivatives of this compound has been investigated. For example, Hassan (2013) synthesized a series of 2-pyrazolines, which include derivatives of this compound, and tested their antibacterial and antifungal activities. The study found significant performance against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).

Anticancer Properties

Research into anticancer applications is also prominent. Lv et al. (2012) synthesized a series of substituted derivatives and discovered that one of the compounds selectively inhibited the growth of H322 lung cancer cells through inducing apoptosis (Lv et al., 2012).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using derivatives of this compound is another area of research. Quiroga et al. (1998) demonstrated the reaction of related pyrazoles with various compounds to produce tricyclic and linear structures, highlighting the versatility of these compounds in synthesizing diverse chemical structures (Quiroga et al., 1998).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data .

Future Directions

The future directions for research on this compound could include further exploration of its biological and pharmacological activities, as well as its potential applications in medicinal chemistry .

Properties

IUPAC Name

5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2/c1-15-20(25-22(30-15)17-8-5-9-18(24)12-17)14-27-10-11-28-21(23(27)29)13-19(26-28)16-6-3-2-4-7-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOSFQGNMVCTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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